Solubility Profile of Hydroxy-PEG2-acid vs. PEG4 and PEG6 Linkers
Hydroxy-PEG2-acid demonstrates lower aqueous solubility compared to its longer-chain analogs, Hydroxy-PEG4-acid and Hydroxy-PEG6-acid, due to its reduced PEG hydration shell. This is a class-level characteristic of shorter PEG linkers. Specifically, the solubility of Hydroxy-PEG2-acid in DMSO:PBS (pH 7.2, 1:3 v/v) is reported as 0.25 mg/mL . While direct quantitative solubility data for Hydroxy-PEG4-acid under identical conditions is not provided in the same source, the trend of increasing aqueous solubility with PEG chain length is well-established for this compound class [1].
| Evidence Dimension | Aqueous Solubility (DMSO:PBS (1:3)) |
|---|---|
| Target Compound Data | 0.25 mg/mL |
| Comparator Or Baseline | Hydroxy-PEG4-acid / Hydroxy-PEG6-acid (Class-level trend) |
| Quantified Difference | Not quantified; trend indicates lower solubility for PEG2 |
| Conditions | DMSO:PBS (pH 7.2) (1:3 v/v) |
Why This Matters
Lower aqueous solubility of PEG2 linkers must be accounted for in PROTAC library synthesis and in vitro assay design to avoid precipitation artifacts.
- [1] BOC Sciences. (n.d.). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery [Technical Article]. Retrieved from https://ptc.bocsci.com/peg-linkers-for-protac-design.html View Source
